

An In-depth Technical Guide to the Chemical and Physical Properties of Octatriacontane

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Compound of Interest

Compound Name: Octatriacontane

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Introduction

Octatriacontane (C₃₈H₇₈) is a long-chain aliphatic hydrocarbon belonging to the n-alkane series. As a saturated hydrocarbon, it is characterized by its chemical inertness and well-defined physical properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of **octatriacontane**, complete with detailed experimental protocols for their determination and a summary of its spectral properties. This information is crucial for its application in research, particularly in fields where long-chain alkanes serve as standards, matrices, or in the study of hydrophobic interactions.

Chemical and Physical Properties

The chemical and physical properties of **octatriacontane** are summarized in the tables below. These properties are characteristic of high molecular weight n-alkanes, reflecting the strong van der Waals forces between the long hydrocarbon chains.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₃₈ H ₇₈	[1][2]
Molecular Weight	535.03 g/mol	[3]
CAS Number	7194-85-6	[1][2]
Appearance	White flakes or solid	[3]
Melting Point	77-80 °C	[4]
Boiling Point (estimated)	511 °C	[4]
Density (estimated)	~0.8 g/cm ³	[3]

Solubility Profile

Solvent	Solubility	General Principle
Water	Insoluble	Non-polar nature of alkanes prevents dissolution in polar solvents.
Non-polar organic solvents (e.g., hexane, toluene)	Soluble	"Like dissolves like"; soluble in solvents with similar low polarity.
Polar organic solvents (e.g., ethanol, acetone)	Sparingly soluble to insoluble	Solubility decreases with increasing solvent polarity.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of **octatriacontane**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and reliable technique for this determination.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **octatriacontane** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- **Heating:** The thermometer and capillary assembly are placed in a melting point apparatus or a heated oil bath.
- **Observation:** The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a simple n-alkane like **octatriacontane**, the NMR spectra are expected to be straightforward.

¹H NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of **octatriacontane** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Due to the symmetry of the molecule, the spectrum is expected to show a triplet for the terminal methyl (CH₃) protons and a large, overlapping multiplet for the internal methylene (CH₂) protons.

^{13}C NMR Spectroscopy Protocol:

- **Sample Preparation:** A more concentrated solution (50-100 mg in ~0.7 mL of deuterated solvent) is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Acquisition:** Acquire the proton-decoupled ^{13}C NMR spectrum. Due to the symmetry of the n-alkane chain, a limited number of distinct signals will be observed in the aliphatic region of the spectrum.

Note: The actual ^1H and ^{13}C NMR spectra for **octatriacontane** are available on spectral databases such as SpectraBase.[\[5\]](#)

FTIR spectroscopy is used to identify the functional groups present in a molecule. For an alkane, the spectrum is characterized by C-H stretching and bending vibrations.

Methodology (Solid Sample):

- **Sample Preparation:** A small amount of solid **octatriacontane** can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- **Data Acquisition:** The FTIR spectrum is recorded over the range of 4000-400 cm^{-1} .
- **Expected Absorptions:**
 - C-H stretching (alkane): Strong absorptions in the 2960-2850 cm^{-1} region.
 - CH_2 bending (scissoring): Absorption around 1470-1460 cm^{-1} .
 - CH_3 bending (asymmetric and symmetric): Absorptions around 1460 cm^{-1} and 1375 cm^{-1} , respectively.
 - CH_2 rocking: A characteristic absorption for long-chain n-alkanes may be observed around 720 cm^{-1} .

Note: The FTIR spectrum for **octatriacontane** is available on spectral databases such as SpectraBase.^[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for identification and structural elucidation.

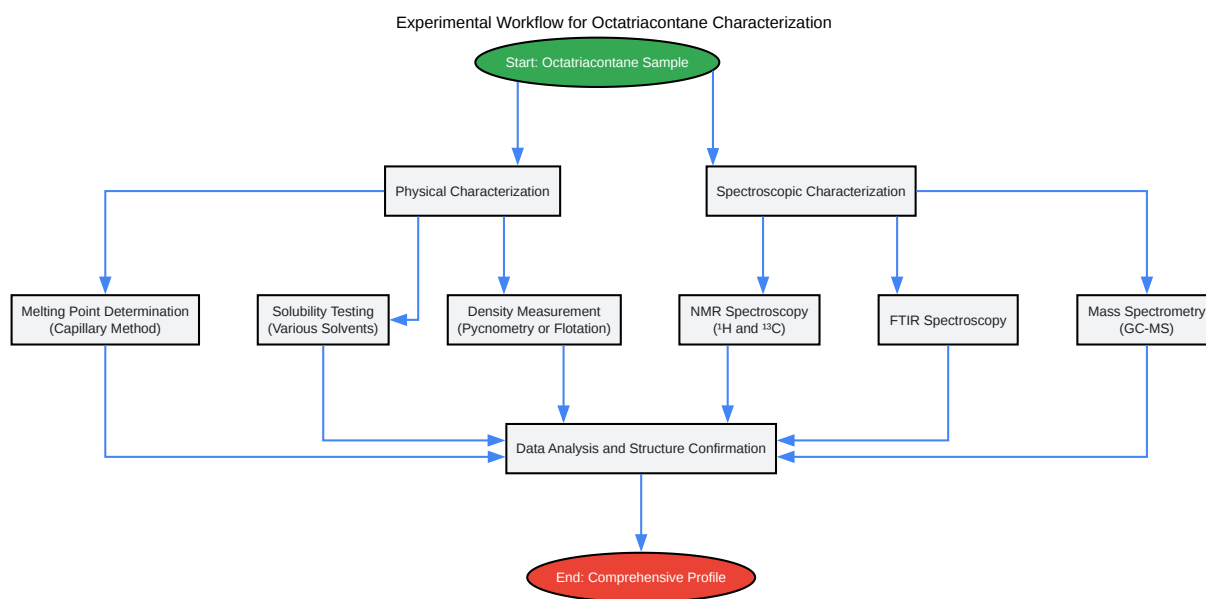
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- **Sample Preparation:** A dilute solution of **octatriacontane** in a volatile organic solvent (e.g., hexane) is prepared.
- **Injection:** The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
- **Ionization:** The separated compound is then introduced into the mass spectrometer and ionized, typically by electron impact (EI).
- **Fragmentation and Detection:** The molecular ion and characteristic fragment ions are detected. For long-chain alkanes, the molecular ion peak (M^+) may be weak or absent. The fragmentation pattern is typically characterized by a series of peaks separated by 14 amu, corresponding to the loss of successive CH_2 groups.

Note: The mass spectrum for **octatriacontane** is available on spectral databases such as SpectraBase.^[5]

Experimental Workflow for Characterization of Octatriacontane

The following diagram illustrates a logical workflow for the comprehensive characterization of a solid alkane sample, such as **octatriacontane**.



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Caption: A logical workflow for the physical and spectroscopic characterization of **octatriacontane**.

Conclusion

Octatriacontane is a well-defined long-chain n-alkane with distinct physical and chemical properties. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and similar high molecular weight hydrocarbons. A thorough understanding of these properties is fundamental for its effective use in various scientific and industrial applications. The combination of physical property measurements and spectroscopic

analysis allows for the unambiguous identification and purity assessment of **octatriacontane**, ensuring its suitability for research and development purposes.

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